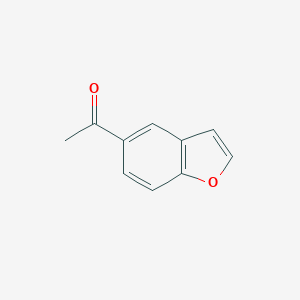

1-(Benzofuran-5-yl)ethanone

Overview

Description

1-(Benzofuran-5-yl)ethanone (also known as 1-benzofuran-5-yl-ethanone, 1-benzofuran-5-yl ethanone, and 5-ethoxybenzofuran) is an organic compound found in a variety of plants and animal species. It is an aromatic compound with a distinctive odor and is a member of the benzofuran family. This compound has been widely studied and is known to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Bioactive Compounds and Anticancer Activity 1-(Benzofuran-5-yl)ethanone derivatives have been identified as bioactive compounds with notable applications. A compound from Petasites hybridus showed moderate inhibitory activity against human breast cancer MCF-7 cells and engaged with bovine serum albumin and DNA under physiological conditions (Khaleghi et al., 2011).

Green Synthesis and Chiral Building Blocks The compound has been utilized in green synthesis processes. Lactobacillus paracasei was employed as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone, yielding (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity, showcasing its potential as a valuable chiral building block for natural products and chiral drugs (Şahin, 2019).

Material Science Dielectric and Thermal Properties

In material science, 1-(benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one was synthesized and used in the creation of polymers with detailed studies on their dielectric and thermal properties, indicating applications in advanced material engineering (Çelik & Coskun, 2018).

Chemical Synthesis and Drug Development The compound has been involved in the synthesis of diverse chemical structures, such as 9Hfuro[2,3-f]chromene-8,9-dicarboxylates, showing the versatility of this compound in facilitating complex chemical reactions, potentially beneficial in drug development and synthesis of novel molecules (Rostami-Charati et al., 2012).

Immunomodulatory Effects Research has also uncovered the immunomodulatory effects of 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, showing its potential as a lead for developing new immunomodulatory agents, emphasizing its role in modulating the innate immune response of phagocytes (Khaleghi et al., 2014).

Mechanism of Action

Target of Action

1-(Benzofuran-5-yl)ethanone is a derivative of benzofurans . Benzofurans are known to exhibit a wide range of biological activities and have been found to be effective antimicrobial agents . .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity They may interact with microbial cells, disrupting their function and leading to their death

Biochemical Pathways

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with the biochemical pathways essential for the survival and proliferation of microbes

Result of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting that they may lead to the death of microbial cells

Safety and Hazards

Future Directions

Benzofuran and its derivatives are gaining attention in the field of drug discovery due to their wide array of biological activities . Future research may focus on exploring the full therapeutic potential of these compounds, including 1-(Benzofuran-5-yl)ethanone, for the treatment of various diseases.

Biochemical Analysis

Biochemical Properties

It has been found that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some benzofuran derivatives have been shown to have effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-(1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHVRQQAJMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the natural sources of benzofuran derivatives similar to 1-(Benzofuran-5-yl)ethanone?

A1: Benzofuran derivatives, particularly those with structural similarities to this compound, have been isolated from various plant sources. For instance, Helichrysum italicum flowers yield several tremetone derivatives, including bitalin A, 12-acetoxytremetone, and others. [] Additionally, Gnaphalium polycaulon contains gnaphaliol 9-O-β-D-glucopyranoside and gnaphaliol 3-O-β-D-glucopyranoside. [] These natural occurrences suggest potential biological activities for this class of compounds.

Q2: How does the structure of this compound relate to other compounds found in Leontopodium alpinum?

A2: Although this compound itself wasn't isolated in the studies, Leontopodium alpinum yielded a novel benzofuran derivative: 1-{(2R,3S)-3-(β-D-glucopyranosyloxy)-2,3-dihydro-2-[1-(hydroxymethyl)vinyl]-1-benzofuran-5-yl}ethanone. [] This compound shares the core benzofuran structure with this compound, highlighting the presence of this scaffold within the plant's chemical profile.

Q3: Are there efficient methods to extract these benzofuran derivatives from natural sources?

A3: Yes, supercritical CO2 extraction has been successfully employed to obtain extracts rich in benzofuran derivatives from Helichrysum italicum flowers. [] This method offers advantages in terms of yield, selectivity, and environmental friendliness compared to traditional extraction techniques.

Q4: What analytical techniques are used to characterize these benzofuran derivatives?

A4: Researchers primarily utilize spectroscopic techniques to elucidate the structures of these compounds. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , ] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly useful for analyzing complex mixtures and identifying individual components within extracts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)